molecular formula C16H24O9 B1209749 5-Epideoxyloganic acid CAS No. 86363-69-1

5-Epideoxyloganic acid

Cat. No. B1209749
CAS RN: 86363-69-1
M. Wt: 360.36 g/mol
InChI Key: DSXFHNSGLYXPNG-MDIWZKTHSA-N
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Description

5-Epideoxyloganic acid is a natural product found in Nepeta cataria, Nepeta italica, and Nepeta grandiflora with data available.

Scientific Research Applications

1. Analgesic and Anti-inflammatory Properties

Research on compounds closely related to 5-epideoxyloganic acid, such as 8-epideoxyloganic acid, has demonstrated significant bioactivities. One study found that 8-epideoxyloganic acid, isolated from Lamiophlomis rotata, exhibits notable analgesic and anti-inflammatory effects. This compound was effective in inhibiting acetic acid-induced twisting and xylene-induced ear edema in mice, suggesting its potential in treating pain and inflammation (Hao, Li, Chen, & Sang, 2011).

2. Antioxidant Effects

Another study focused on 5-aminosalicylic acid, a compound structurally similar to 5-epideoxyloganic acid, evaluated its antioxidant properties. The research showed that 5-aminosalicylic acid offers protection against oxidative damage in synaptosomal membranes, indicating its potential role in neuroprotection and treatment of conditions related to oxidative stress (Kański, Lauderback, & Butterfield, 2004).

3. Enzyme Inhibition

A study on a closely related compound, 5-lipoxygenase, showed that specific inhibitors can effectively suppress the enzyme's activity. This enzyme is involved in the formation of leukotrienes, which play a role in inflammatory diseases. The research suggests that compounds like 5-epideoxyloganic acid might have potential applications in the treatment of inflammation and allergic reactions by targeting similar pathways (Wiśniewska et al., 2012).

4. Catalytic Properties

In the field of chemistry, studies have shown that certain compounds related to 5-epideoxyloganic acid can be used as catalysts. For example, research on 5-hydroxymethylfurfural demonstrated its transformation into valuable chemicals like 2,5-furandicarboxylic acid, which has applications in biopolymer production. This indicates the potential of 5-epideoxyloganic acid derivatives in catalytic processes (Yuan et al., 2019).

5. Biodegradation and Environmental Applications

Research into biodegradable materials has identified compounds related to 5-epideoxyloganic acid as potential cross-linkers in producing environmentally friendly thermosets. These materials could replace non-degradable polymers, indicating a possible application of 5-epideoxyloganic acid derivatives in sustainable material production (Ma & Webster, 2015).

properties

CAS RN

86363-69-1

Product Name

5-Epideoxyloganic acid

Molecular Formula

C16H24O9

Molecular Weight

360.36 g/mol

IUPAC Name

(1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1

InChI Key

DSXFHNSGLYXPNG-MDIWZKTHSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

1,5,9-epi-deoxyloganic acid
1,5,9-epideoxyloganic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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